molecular formula C16H6O6 B1265869 [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone CAS No. 2420-87-3

[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone

Cat. No. B1265869
CAS RN: 2420-87-3
M. Wt: 294.21 g/mol
InChI Key: WKDNYTOXBCRNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, also known as BIBF, is a heterocyclic compound that has been widely studied due to its potential applications in organic synthesis and drug discovery. BIBF is a four-membered ring with two oxygen atoms, two nitrogen atoms, and two double bonds. It is an important intermediate in the synthesis of many natural products and pharmaceuticals. BIBF has been extensively researched in the past few decades and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

1. Synthesis of High Molecular Weight Aromatic Polyamide Fibers 3,3’,4,4’-Biphenyltetracarboxylic dianhydride (s-BPDA) can be used in the synthesis of high molecular weight aromatic polyamide fibers . These fibers are known for their high strength and thermal stability, making them suitable for various industrial applications.

Formation of Hybrid Nanocomposite Films

s-BPDA can also be used in the formation of hybrid nanocomposite films . These films can exhibit unique properties such as enhanced mechanical strength and thermal stability, making them useful in various fields like electronics and materials science.

Gas Separation Membranes

Intrinsically microporous polyimides derived from s-BPDA have been used for gas separation membranes . These membranes can exhibit high permeability for gases like CO2, H2, O2, N2, and CH4, making them useful for applications in gas separation and purification .

4. Bromo-Containing Polymers of Intrinsic Microporosity (PIM-PIs) s-BPDA can be used to synthesize bromo-containing PIM-PIs . These polymers can exhibit excellent solubility, high thermal stability, and good mechanical properties . They can also have high fractional free volumes and surface areas, making them useful for various applications.

High Rigidity Materials

s-BPDA-derived polyimides can exhibit high rigidity . This property can be useful in applications where materials with high rigidity are required, such as in the construction of certain types of machinery or equipment.

Resistance to Physical Ageing

Bromo-containing PIM-PIs derived from s-BPDA can exhibit excellent resistance to physical ageing . This property can make these materials suitable for long-term applications where resistance to ageing is important.

properties

IUPAC Name

5-(1,3-dioxo-2-benzofuran-5-yl)-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDNYTOXBCRNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044886
Record name 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone

CAS RN

2420-87-3
Record name 3,3′,4,4′-Biphenyltetracarboxylic dianhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2420-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-biphthalic dianhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,5'-BI-2-BENZOFURAN-1,1',3,3'-TETRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN5KO2N6PC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

20 g (135 mmol) of phthalic anhydride was heated at 80° C. for 5 hours in the same manner as in Example 1 except that palladium acetate was omitted. As a result, a BPDA was not formed.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Monomers used in accordance with the examples which follow are preferably substantially analytically pure; for example, "electronic" grade 6FDA is preferable. This material contains more that 98.5% dianhydride, less that 1.5% of the corresponding monoanhydride-diacid and less than 0.1% of the corresponding tetra-acid. The 2,2-bis(3,4-dicarboxy phenyl) hexafluoropropane dianhydride specified herein (6FDA) is available from Hoechst-Celanese Corporation, Route 202-206 North, Somerville, N.J. 08876. Electronic grade dianhybride contains less than 10 ppm sodium, less than 5 ppm iron, less than 2 ppm cobalt and less that 2 ppm manganese, and has a melting point of 246.5 degrees Celsius. The BTDA utilized in the examples given hereinafter was a high purity polymer grade, 98.5% pure at a minimum with 1.5% monohydride and tetra acid at most with maximum ionic impurities of NA, K and FE of 0.6 ppm, 0.2 ppm and 1 ppm respectively. BPDA was obtained having an assay minimum of 99.5 per cent, maximum ionic impurities 1.4 ppm NA, 1.4 ppm K, 1.5 ppm FE. BTDA and BPDA specified above, i.e. high purity polymer grades, are available from Chriskev, of 5109 W. 111th Terrace, Leawood, Kansas. Likewise, the ODPA, greater than 99% pure was obtained from Occidental, 2801 Long Road, Grand Island New York.
[Compound]
Name
dianhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
monoanhydride-diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tetra-acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2,2-bis(3,4-dicarboxy phenyl) hexafluoropropane dianhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
monohydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone
Reactant of Route 2
[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone
Reactant of Route 3
Reactant of Route 3
[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone
Reactant of Route 4
Reactant of Route 4
[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone
Reactant of Route 5
Reactant of Route 5
[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone
Reactant of Route 6
Reactant of Route 6
[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone

Q & A

ANone: The molecular formula of BPDA is C16H6O6, and its molecular weight is 290.20 g/mol.

ANone: While both isomers are dianhydrides, X-ray crystallography shows that 3,3',4,4'-BPDA has a planar structure with a dihedral angle of 0° between the two phenyl rings. In contrast, 2,2',3,3'-BPDA exhibits a non-planar structure with a dihedral angle of 62.9°. [] This difference in configuration significantly influences the properties of the resulting polyimides.

ANone: BPDA serves as a dianhydride monomer, reacting with diamines through a two-step process. Initially, a poly(amic acid) precursor is formed, which is subsequently imidized, typically through thermal treatment, to yield the final polyimide. [, , , , , ]

ANone: Several strategies can enhance solubility:

  • Copolymerization: Introducing flexible or kinked monomers alongside BPDA during synthesis disrupts chain packing, improving solubility. [, , , , , , ]
  • Incorporating bulky substituents: Utilizing diamines with bulky side groups can hinder chain packing and increase free volume, enhancing solubility. [, , , ]
  • Using specific solvents: Strong acids or amide-type solvents, sometimes with additives like lithium chloride, can dissolve certain BPDA-based polyimides. [, , ]

ANone: These materials find use in:

  • High-performance films and coatings: Their thermal stability and mechanical strength make them suitable for aerospace applications, flexible electronics, and high-temperature insulation. [, , , , , , , ]
  • Gas separation membranes: BPDA-based polyimides exhibit selective permeability to different gases, making them suitable for applications like carbon dioxide capture and hydrogen purification. [, , , ]
  • Microelectronics: Low dielectric constants and high thermal stability make certain BPDA-based polyimides suitable for interlayer dielectrics in microelectronic devices. [, , , ]

ANone: Current research focuses on:

  • Enhancing processability: Developing methods for easier processing and shaping of these materials without compromising their properties. [, , ]
  • Tailoring properties: Fine-tuning the chemical structure and morphology to achieve specific properties, such as ultra-low dielectric constants, high gas permeability, or improved mechanical flexibility. [, , , , , , ]
  • Exploring new applications: Investigating their potential in emerging fields like energy storage, sensors, and biomaterials. [, , , ]

ANone: While these materials offer excellent performance, their disposal and potential environmental impact require consideration.

  • Recycling: Research is exploring methods for recycling and reusing BPDA-based polyimides to improve sustainability. []
  • Biodegradability: Developing BPDA-based polyimides with improved biodegradability could reduce their long-term environmental impact. []
  • Alternatives: Exploring alternative monomers and polymer systems with comparable performance but reduced environmental footprints is crucial. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.